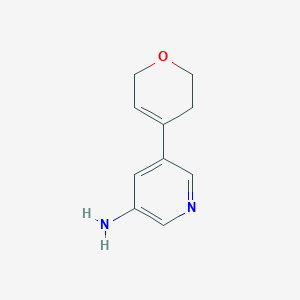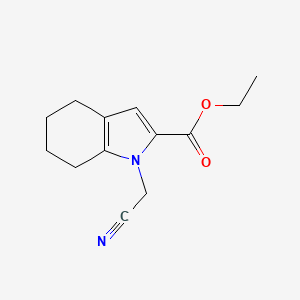![molecular formula C15H13NO2 B8508365 4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8508365.png)
4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-carbonitrile
描述
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C16H13NO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a hydroxyethoxy group and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobiphenyl.
Substitution Reaction: The bromine atom is substituted with a hydroxyethoxy group using a nucleophilic substitution reaction. This step requires the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Nitrile Formation: The resulting intermediate undergoes a reaction with a cyanide source, such as sodium cyanide, to introduce the carbonitrile group.
Industrial Production Methods
In an industrial setting, the production of 4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4’-(2-oxoethoxy)[1,1’-biphenyl]-4-carbonitrile or 4’-(2-carboxyethoxy)[1,1’-biphenyl]-4-carbonitrile.
Reduction: Formation of 4’-(2-hydroxyethoxy)[1,1’-biphenyl]-4-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
科学研究应用
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism of action of 4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carboxaldehyde: Similar structure but with an aldehyde group instead of a carbonitrile group.
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-amine: Similar structure but with an amine group instead of a carbonitrile group.
Uniqueness
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both a hydroxyethoxy group and a carbonitrile group on the biphenyl core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C15H13NO2 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC 名称 |
4-[4-(2-hydroxyethoxy)phenyl]benzonitrile |
InChI |
InChI=1S/C15H13NO2/c16-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)18-10-9-17/h1-8,17H,9-10H2 |
InChI 键 |
UBKICSCGCBTPCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
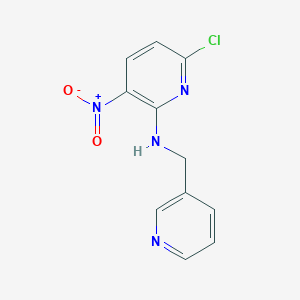
![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8508300.png)
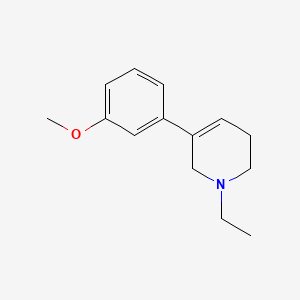

![3-(3,4-Dichlorophenyl)bicyclo[2.2.2]oct-2-ene-2-carbaldehyde](/img/structure/B8508340.png)

![1-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea](/img/structure/B8508355.png)
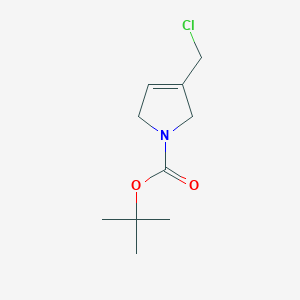
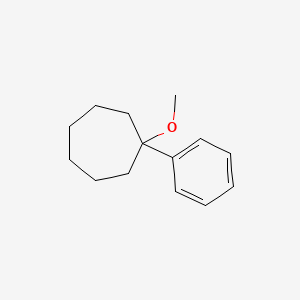
![2-[(Furan-2-ylmethyl)-amino]-thiazole-4-carboxylic acid](/img/structure/B8508371.png)
